Product packaging for Daltroban(Cat. No.:CAS No. 79094-20-5)

Daltroban

Cat. No.: B1669783
CAS No.: 79094-20-5
M. Wt: 353.8 g/mol
InChI Key: IULOBWFWYDMECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Thromboxane (B8750289) A2 (TXA2) Receptor (TP) in Cardiovascular Homeostasis

Thromboxane A2 (TXA2), first identified in the 1970s, is a lipid mediator belonging to the eicosanoid family. nih.govnumberanalytics.commdpi.com It is synthesized from arachidonic acid through the sequential action of enzymes including cyclooxygenase (COX-1/COX-2) and Thromboxane A2 Synthase (TXAS). nih.govnumberanalytics.com While initially discovered to be released by platelets, TXA2 is also produced by other cells like macrophages and endothelial cells. nih.gov Its name is derived from its significant role in thrombosis. nih.govwikipedia.org

In the circulatory system, TXA2's potent vasoconstrictive and platelet-aggregating effects are normally balanced by the actions of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. wikipedia.orgmdpi.com This delicate equilibrium is crucial for maintaining cardiovascular homeostasis. numberanalytics.commdpi.com Dysregulation leading to increased TXA2 activity is implicated in the pathophysiology of numerous cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis. nih.govmdpi.com

TXA2 exerts its biological effects by binding to the Thromboxane A2 receptor, also known as the TP receptor. nih.govnih.gov The TP receptor is a G-protein-coupled receptor (GPCR) found in various tissues, including platelets, vascular smooth muscle cells, and the heart. nih.govnih.gov In humans, two receptor isoforms, TPα and TPβ, have been identified, which arise from alternative mRNA splicing. nih.govmdpi.com

Thromboxane A2 is a primary mediator of platelet activation and aggregation. numberanalytics.comwikipedia.orgnumberanalytics.com When platelets are activated by stimuli such as exposed collagen at a site of vascular injury, they produce and release TXA2. wikipedia.org This TXA2 then acts in an autocrine and paracrine fashion, binding to TP receptors on its own surface and on adjacent platelets. numberanalytics.com

This binding initiates a signaling cascade that leads to several key events in platelet response:

Shape Change : It is the initial response of platelets to activators like TXA2. nih.gov

Increased Intracellular Calcium : Activation of the TP receptor triggers a rise in intracellular calcium levels. nih.govnumberanalytics.com

Granule Release : This process releases further pro-thrombotic factors. numberanalytics.com

Glycoprotein IIb/IIIa Receptor Expression : TXA2 mediates the expression of this receptor complex on the platelet membrane, which is crucial for aggregation. wikipedia.org Circulating fibrinogen binds to these receptors on adjacent platelets, cross-linking them and strengthening the clot. wikipedia.orgwikipedia.org

This potent, self-amplifying loop of platelet activation is essential for normal hemostasis but can become pathogenic if unregulated, leading to the formation of occlusive thrombi in diseased arteries. numberanalytics.comnumberanalytics.com

The central role of the TXA2-TP receptor axis in thrombosis and vasoconstriction makes it a prime target for therapeutic intervention in cardiovascular disease. numberanalytics.comnumberanalytics.com The success of low-dose aspirin (B1665792) in the primary and secondary prevention of vascular thrombotic events underscores the clinical importance of this pathway. nih.govnih.gov Aspirin works by irreversibly inhibiting the COX-1 enzyme, thereby preventing the synthesis of prostaglandin (B15479496) H2, the precursor to TXA2. nih.govwikipedia.org

However, the use of COX inhibitors like aspirin is associated with limitations, including gastrointestinal toxicity and bleeding complications. nih.govnih.gov Furthermore, targeting the TP receptor directly with an antagonist offers a potentially more specific approach. TP receptors can be activated not only by TXA2 but also by other prostanoids like prostaglandin H2 and isoprostanes, which are products of lipid peroxidation, especially under conditions of oxidative stress. nih.govpharmacologyeducation.org Therefore, a TP receptor antagonist could block multiple pathways that lead to platelet activation and vasoconstriction, potentially offering a therapeutic advantage over agents that only inhibit TXA2 synthesis. pharmacologyeducation.org The increased expression of both TXA2 synthase and the TP receptor in atherosclerotic lesions further supports the rationale for targeting this receptor in cardiovascular disease. nih.gov

Discontinuation of Daltroban (B34678) in Clinical Development and Its Research Implications

This compound, also known by its developmental codes BM 13505 and SKF 96148, progressed through preclinical and clinical development as a potential antithrombotic agent. nih.gov It reached Phase III clinical trials in the United Kingdom and Germany for this indication. nih.gov Despite promising preclinical data, the development of this compound was ultimately discontinued. nih.gov

The precise reasons for the discontinuation have not been extensively publicized, a common occurrence in pharmaceutical development. mdpi.com However, analysis of the available scientific literature suggests that a combination of factors may have contributed to this decision. One key aspect of this compound's pharmacological profile that may have influenced its clinical trajectory is its demonstration of partial agonist activity. nih.gov This means that while it primarily acts as an antagonist, it can also weakly activate the thromboxane A2 receptor under certain conditions, which could lead to unexpected or suboptimal clinical outcomes. nih.gov

The discontinuation of this compound, while a setback for this specific compound, has had important research implications. It underscored the complexities of translating promising preclinical findings into clinically effective therapies, particularly for the class of thromboxane A2 receptor antagonists. The experience with this compound and other similar agents has highlighted the need for a deeper understanding of the subtleties of receptor pharmacology, including the potential for partial agonism, and the challenges of demonstrating a clear clinical benefit in complex cardiovascular diseases where multiple pathological pathways are at play. pharmacologyeducation.org

Detailed Research Findings

Preclinical studies with this compound provided a strong rationale for its clinical investigation. These studies demonstrated its ability to protect the myocardium from ischemic injury and to modulate platelet activity.

In a feline model of myocardial ischemia and reperfusion, this compound administration resulted in a significant reduction in the size of the necrotic area of the heart muscle. nih.gov However, it did not prevent the accumulation of neutrophils, a type of white blood cell involved in the inflammatory response to injury. nih.gov This suggests that this compound's protective effects may be independent of modulating this specific aspect of the inflammatory cascade. nih.gov

Table 1: Effect of this compound on Myocardial Necrosis and Neutrophil Accumulation in a Feline Model of Myocardial Ischemia

Treatment GroupMyocardial Necrotic Area (% of Area at Risk)Myeloperoxidase Activity (U/100mg tissue)
Vehicle45.2 ± 3.11.8 ± 0.3
This compound28.7 ± 2.91.6 ± 0.2
p < 0.05 compared to vehicle. Data from a study on myocardial ischemia in cats. nih.gov

Further research in rat models and human platelets revealed this compound's intrinsic activity. nih.gov While it inhibited platelet aggregation induced by a thromboxane A2 mimetic, it also caused a change in platelet shape on its own, indicative of partial agonism. nih.gov In vivo, this compound demonstrated a dose-dependent effect on mean arterial pressure. nih.gov

Table 2: Intrinsic Activity of this compound in Human Platelets and Rat Vasculature

ParameterThis compound Effect
Inhibition of U-46619-induced platelet aggregation (IC50)77 nM
Induction of platelet shape change (% of U-46619 max)46.4 ± 4.8%
Maximum increase in Mean Arterial Pressure (MAP) in rats42.2 ± 4.4 mmHg
Data from a study on the intrinsic activity of this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO4S B1669783 Daltroban CAS No. 79094-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULOBWFWYDMECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046501
Record name Daltroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79094-20-5
Record name Daltroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daltroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daltroban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DALTROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Daltroban

Mechanism of Action as a Thromboxane (B8750289) A2 Receptor Antagonist

Daltroban's primary mechanism of action is the antagonism of the thromboxane A2 (TXA2) receptor. ncats.ionih.govnih.gov Thromboxane A2 is a potent mediator that signals through TP receptors, which are G protein-coupled receptors found on platelets, vascular smooth muscle cells, and other cell types, to induce responses like platelet activation and vasoconstriction. pharmacologyeducation.orgnih.gov By blocking these receptors, This compound (B34678) inhibits the downstream effects of TXA2 and related agonists.

Research demonstrates that this compound is a selective antagonist of TXA2-receptor-mediated responses. nih.gov In studies conducted on the pulmonary vascular bed of cats, this compound significantly attenuated the vasoconstrictor responses induced by the stable TXA2 mimetics U-46619 and U-44069. nih.gov However, it did not significantly affect vascular responses to a range of other vasoactive agents, including:

Prostaglandin (B15479496) F2 alpha (PGF2α)

Prostaglandin D2 (PGD2)

Norepinephrine

Serotonin

Angiotensin II

BAY K 8644

Endothelin-1 (ET-1)

Endothelin-2 (ET-2)

Platelet-activating factor (PAF) nih.gov

This lack of effect on responses mediated by other receptors underscores the selectivity of this compound for the TP receptor. nih.gov The findings support the existence of distinct TXA2 receptors that are not stimulated by PGF2α or PGD2 in this vascular bed. nih.gov

The antagonism exerted by this compound is both competitive and reversible. nih.gov Evidence for competitive antagonism comes from studies where this compound caused a parallel rightward shift in the dose-response curves for the TXA2 agonists U-46619 and U-44069, a classic indicator of competitive receptor blockade. nih.gov

The reversible nature of its binding has also been demonstrated. nih.gov Following the administration of this compound in cats, the vascular responses to U-46619 were observed to return to 50% of the control (pre-Daltroban) levels within 90 minutes. nih.gov This recovery indicates that this compound does not permanently bind to the TP receptor and its inhibitory effect diminishes over time as the compound is cleared. nih.gov

While primarily classified as an antagonist, this compound exhibits partial agonist properties at TP receptors in certain tissues, notably the pulmonary vascular bed of the rat. mssm.edunih.govresearchgate.net In this specific context, this compound itself can elicit a response, though it is less potent and efficacious than a full agonist like U-46619. mssm.edunih.gov

Studies in anesthetized, open-chest rats showed that this compound caused a dose-dependent increase in mean pulmonary arterial pressure (MPAP). mssm.edunih.gov However, the maximal hypertensive response evoked by this compound was only about half of that induced by U-46619. mssm.edunih.gov Furthermore, this compound was found to be 21-fold less potent than U-46619 at inducing this effect. mssm.eduresearchgate.net This intrinsic activity was confirmed to be TP receptor-mediated, as the silent antagonist SQ 29,548 completely blocked the hypertensive effects of both this compound and U-46619. mssm.edunih.gov As expected for a partial agonist, this compound also partially antagonized the pulmonary hypertensive effects of the full agonist U-46619. mssm.edunih.govresearchgate.net

Comparison of Pulmonary Hypertensive Effects of this compound and U-46619 in Rats
CompoundEffect on Mean Pulmonary Arterial Pressure (MPAP)Relative PotencyMaximal Response (vs. U-46619)Antagonism by SQ 29,548
This compoundIncreases MPAP (Partial Agonist) mssm.edunih.gov21-fold less potent than U-46619 mssm.eduresearchgate.net~50% of U-46619's maximal response mssm.edunih.govEffect is fully antagonized mssm.edunih.gov
U-46619Increases MPAP (Full Agonist) mssm.edunih.govReference Agonist100%Effect is fully antagonized mssm.edunih.gov

Receptor Binding Studies

The interaction of this compound with the thromboxane (TP) receptor has been elucidated through direct binding studies and structural biology, providing a molecular basis for its pharmacological activity.

The binding of this compound to the human TP receptor has been characterized at the atomic level. researchgate.net Crystal structures of the human TP receptor in complex with this compound have been resolved, revealing the specific binding pocket and the key interactions between the drug and the receptor protein. researchgate.netresearchgate.net These structural studies show this compound, a nonprostanoid antagonist, occupying the ligand-binding site within the transmembrane helices of the G protein-coupled receptor. researchgate.netresearchgate.net Schematic diagrams derived from this structural data detail the polar and non-polar interactions between this compound and specific amino acid residues of the TP receptor. researchgate.net

The pharmacological profile of this compound is often defined by comparison to other well-characterized TP receptor ligands, such as the agonist U46619 and the antagonist SQ29548.

U46619: This compound is a stable, high-efficacy TP receptor agonist widely used in research to mimic the effects of thromboxane A2. nih.govresearchgate.net As a partial agonist in the rat pulmonary vasculature, this compound is significantly less potent and produces a lower maximal response compared to the full agonist U46619. mssm.edunih.gov

SQ29548: This compound is known as a potent and "silent" TP receptor antagonist, meaning it binds with high affinity but lacks any intrinsic agonist activity. mssm.edunih.govnih.gov In studies demonstrating this compound's partial agonism, SQ29548 was able to completely block the hypertensive effects induced by this compound, confirming that this compound's agonist activity is mediated through the TP receptor. mssm.edunih.gov Docking studies have predicted the binding pose of SQ29548 within the TP receptor, providing a structural comparison for how different antagonists interact with the receptor. researchgate.net

The distinct actions of these three compounds highlight the different ways ligands can interact with the TP receptor, ranging from full activation to partial activation and silent antagonism.

Functional Comparison of this compound, U46619, and SQ29548 at TP Receptors
CompoundLigand TypePrimary Characterized Action
This compoundAntagonist / Partial AgonistCompetitively and reversibly blocks TP receptors; shows partial agonist activity in rat pulmonary vasculature. nih.govmssm.edu
U46619AgonistA stable, full agonist used to induce TP receptor-mediated responses like vasoconstriction and platelet aggregation. nih.govresearchgate.net
SQ29548AntagonistA potent, silent antagonist that competitively blocks TP receptors without eliciting an agonist response. mssm.edunih.govnih.gov

Influence of this compound on Intracellular Calcium in Vascular Smooth Muscle Cells

This compound, a selective and specific thromboxane A2 (TXA2) receptor antagonist, has been observed to influence intracellular calcium levels in vascular smooth muscle cells (VSMCs). medchemexpress.com The regulation of intracellular calcium ([Ca²⁺]i) is a critical determinant of VSMC function, controlling processes such as contraction and proliferation. nih.govfrontiersin.org In VSMCs, an increase in [Ca²⁺]i, which triggers the contractile apparatus, can be initiated by calcium influx from the extracellular space through various channels or by release from intracellular stores like the sarcoplasmic reticulum. youtube.com

While primarily classified as a thromboxane A2/prostaglandin H2 (TP) receptor antagonist, some studies indicate that this compound exhibits partial agonist activity. nih.govnih.gov This intrinsic activity may explain its effect on intracellular calcium. Activation of TP receptors, a G-protein coupled receptor, is typically linked to the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium and thereby increasing cytosolic calcium concentration. nih.govnih.gov Research has shown that this compound can induce an increase in intracellular calcium in VSMCs, an action that is characteristic of TP receptor activation. medchemexpress.com This suggests that this compound's interaction with the TP receptor, even as an antagonist, can initiate downstream signaling events that modulate calcium homeostasis within these cells.

Structural Basis of TP-Daltroban Interaction

High-Resolution Crystal Structures of Human TP Bound to this compound

The structural basis for the interaction between this compound and the human thromboxane A2 receptor (TP) has been elucidated through high-resolution crystallography. rcsb.orgnih.gov A crystal structure of the human TP in a complex with this compound was determined at a resolution of 3.0 Å. rcsb.orgnih.govresearchgate.net This structural data provides a detailed view of the antagonist-bound state of the receptor, offering critical insights into its mechanism of inhibition. rcsb.org The receptor is captured in an inactive conformation, revealing the precise binding site and the molecular interactions that stabilize the complex. researchgate.netresearchgate.net

Crystal Structure Details of Human TP-Daltroban Complex
ParameterValueReference
PDB ID6IIV rcsb.org
Resolution3.00 Å rcsb.orgpdbj.org
MethodX-RAY DIFFRACTION rcsb.org
R-Value Free0.237 rcsb.org
R-Value Work0.209 rcsb.org

Analysis of Key Residues and Interaction Networks Governing this compound Binding

The binding of this compound is governed by a network of interactions with specific residues within the TP receptor's binding pocket. researchgate.net While the crystal structure provides the definitive map of these interactions, mutagenesis studies have historically helped identify key players. The non-prostanoid structure of this compound engages with the receptor primarily through hydrophobic and polar contacts. researchgate.netresearchgate.net

The phenylacetate (B1230308) group of this compound is involved in significant polar interactions. researchgate.net The carboxyl group of this compound, for instance, forms hydrogen bonds with specific residues in the transmembrane helices, anchoring it within the binding site. The sulfonamide group also contributes to the interaction network, forming additional contacts that enhance binding specificity. researchgate.net This complex web of interactions explains the high affinity and slow dissociation rate of this compound from the receptor, a property that contributes to its potent and long-lasting antagonist effect in some biological systems. nih.gov

Unique Extracellular Loop Arrangement of TP and Ligand Access

The crystal structures of the human TP receptor, including the one with this compound, reveal a distinctive feature in its extracellular domain. rcsb.orgnih.gov The ligand-binding pocket is capped by two layers of extracellular loops (ECLs), notably ECL2 and ECL3. rcsb.orgnih.govresearchgate.net This arrangement is stabilized by two crucial disulfide bonds, which constrain the conformation of the loops. nih.govresearchgate.net This structural cap creates a relatively enclosed binding pocket, which limits the access of ligands from the extracellular environment. rcsb.orgnih.gov This architecture is believed to play a significant role in the selectivity of the receptor for its ligands. nih.gov Studies on synthetic peptides mimicking the third extracellular loop (ECL3) have shown that this region is directly involved in ligand interaction, further supporting its role in ligand recognition and binding. nih.gov

Interactions with Biological Systems

This compound's primary pharmacological action is the competitive antagonism of the thromboxane A2/prostaglandin H2 (TP) receptor. nih.govnih.gov This action prevents the binding of endogenous agonists like thromboxane A2 and prostaglandin H2, thereby inhibiting their biological effects, which include platelet aggregation and vasoconstriction. nih.gov However, some studies have noted that this compound possesses intrinsic partial agonist activity, as it can induce platelet shape change and pressor responses in certain experimental models, albeit to a lesser extent than full agonists like the TXA2 analogue U-46619. nih.gov

In various animal models, this compound has demonstrated protective effects in the context of myocardial ischemia and reperfusion injury. nih.govnih.gov Studies in cats have shown that this compound can reduce the size of necrotic tissue following a coronary artery occlusion and subsequent reperfusion. nih.govnih.gov This cardioprotective effect appears to involve the suppression of ischemia-induced leukocytosis, but interestingly, it occurs without preventing neutrophil accumulation in the ischemic tissue or protecting the coronary endothelium from dysfunction. nih.govnih.gov Furthermore, this compound has been shown to selectively and reversibly block thromboxane-mediated responses in the pulmonary vascular bed. nih.gov

Summary of this compound's Interactions with Biological Systems
Biological System/ModelObserved Effect of this compoundReference
Human Platelets (in vitro)Inhibits U-46619-induced aggregation; exhibits partial agonism (induces shape change). nih.gov
Rat Vasculature (in vivo)Exhibits partial agonism (increases mean arterial and pulmonary pressures). nih.gov
Cat Myocardium (Ischemia/Reperfusion Model)Reduces necrotic area; protects myocardium from ischemic injury. nih.govnih.gov
Cat Pulmonary Vascular BedSelectively antagonizes TxA2-receptor-mediated responses. nih.gov

Modulation of Platelet Function by this compound

This compound exerts a significant modulatory effect on platelet function, primarily through its antagonism of the TP receptor. In vitro studies on human platelets have demonstrated that this compound competitively inhibits platelet aggregation induced by TP receptor agonists. nih.gov Specifically, it has been shown to inhibit platelet aggregation induced by the TXA2 mimetic U-46619 with a reported IC50 (half-maximal inhibitory concentration) of 77 nM. nih.gov

Interestingly, while being an antagonist, this compound also exhibits partial agonist activity. At concentrations ranging from 10 nM to 100 μM, it can independently induce platelet shape change, a preliminary step in platelet activation. nih.govnih.gov At a concentration of 50 μM, the induced shape change reaches approximately 46.4% of the maximum effect evoked by the full agonist U-46619. nih.govnih.gov This dual characteristic distinguishes it from other TP receptor antagonists like SQ 29,548, which act as silent antagonists, potently inhibiting aggregation without inducing any shape change themselves. nih.govnih.gov this compound's inhibitory action extends to platelet activation stimulated by various agents that act via the TP receptor, such as collagen and arachidonic acid. researchgate.net

Table 1: In Vitro Effects of this compound on Human Platelet Function
ParameterAgonist/CompoundEffect of this compoundKey FindingReference
Platelet AggregationU-46619InhibitionIC50 of 77 (41–161) nM nih.govnih.gov
Platelet Shape ChangeThis compound aloneInduction (Partial Agonist)At 50 μM, achieves 46.4% of U-46619's maximal effect nih.govnih.gov
Platelet Shape ChangeSQ 29,548No effectDemonstrates silent antagonist profile of SQ 29,548 in contrast to this compound nih.govnih.gov

Impact on Vascular Smooth Muscle Cell Contraction

This compound directly influences vascular tone by antagonizing TXA2-induced contraction of vascular smooth muscle cells (VSMCs). The primary mechanism involves blocking the TP receptors on VSMCs, thereby preventing the signaling cascade that leads to vasoconstriction. nih.govnih.gov In isolated cat coronary arteries, this compound has been shown to significantly attenuate the vasoconstrictor effects of TXA2 analogs like U-46619. nih.gov This effect is specific to the thromboxane pathway, as this compound does not alter constrictor responses to other agents such as angiotensin II or leukotriene D4. nih.gov

The action of this compound on VSMCs is a result of direct receptor replacement, where it displaces TXA2 from the receptor site. nih.gov This antagonism is independent of the presence of the vascular endothelium, the activation of guanylate cyclase, or the scavenging of superoxide (B77818) free radicals. nih.gov In studies using rat aortic rings pre-contracted with a TXA2 analog, this compound induced relaxation, demonstrating its ability to reverse established thromboxane-mediated vasoconstriction. nih.gov In vivo studies in rats further support these findings, showing that this compound can affect systemic and pulmonary arterial pressures, parameters directly related to vascular smooth muscle tone. nih.govnih.gov

Table 2: Effect of this compound on Vascular Parameters
Vascular ModelAgonistEffect of this compoundMechanismReference
Cat Coronary ArteriesU-46619 (TXA2 analog)Attenuated vasoconstrictionSpecific antagonism of TP receptors nih.gov
Rat Aortic RingsU-46619 (TXA2 analog)Induced relaxation of pre-contracted tissueReversal of thromboxane-induced contraction nih.gov
Anesthetized RatsThis compound aloneIncreased mean systemic arterial pressure (MAP)Partial agonist activity at vascular TP receptors nih.govnih.gov

Influence on Prostanoid Synthesis and Metabolism

As a TP receptor antagonist, this compound's primary mechanism does not involve the direct inhibition of prostanoid synthesis enzymes like cyclooxygenase (COX) or thromboxane synthase. pharmacologyeducation.org This is a key distinction from non-steroidal anti-inflammatory drugs (NSAIDs) or thromboxane synthase inhibitors. researchgate.net By not affecting the COX enzymes, this compound allows for the continued synthesis of other prostanoids, some of which have beneficial cardiovascular effects, such as the anti-aggregatory and vasodilatory prostacyclin (PGI2). pharmacologyeducation.org This preserves an important homeostatic mechanism of endothelial thromboresistance. pharmacologyeducation.org

However, research indicates that this compound can influence lipid metabolism through pathways independent of its TP receptor antagonism. In rat hepatocyte cultures, this compound was found to reduce the incorporation of acetate (B1210297) into cholesterol esters more significantly than into free cholesterol. nih.gov This effect is suggested to be caused by a reduced capacity for acyl-CoA:cholesterol acyltransferase (ACAT) dependent cholesterol esterification. nih.gov This suggests that while this compound's main pharmacological profile is defined by its interaction with the TP receptor, it may also have secondary effects on cellular lipid metabolism that are not directly linked to the prostanoid synthesis pathway. nih.gov

Preclinical Research and Therapeutic Concepts

Cardiovascular System Research

Preclinical studies have extensively evaluated the effects of Daltroban (B34678) on various aspects of cardiovascular pathophysiology. The primary areas of investigation include its protective role during myocardial ischemia-reperfusion injury and its potential to inhibit the development of atherosclerosis. nih.govnih.gov

This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia and reperfusion. medchemexpress.comnih.gov Studies show that its intervention can preserve myocardial tissue and function following a period of coronary artery occlusion and subsequent restoration of blood flow. nih.govnih.gov

In preclinical models, this compound has shown the ability to protect the myocardium from the detrimental effects of reperfusion injury. nih.govdocumentsdelivered.com In studies involving anesthetized cats subjected to 1.5 hours of coronary artery occlusion followed by 4.5 hours of reperfusion, the administration of this compound resulted in a significantly smaller necrotic area compared to a vehicle-treated group. nih.govdocumentsdelivered.com The necrotic area, expressed as a percentage of the myocardial area-at-risk, was markedly lower in the this compound-treated animals, indicating substantial myocardial preservation. nih.gov These findings suggest that this compound can effectively limit the extent of tissue death following an ischemic event. nih.govdocumentsdelivered.com

Table 1: Effect of this compound on Myocardial Necrotic Area in a Feline Ischemia-Reperfusion Model

Treatment GroupDuration of IschemiaDuration of ReperfusionOutcomeReference
This compound1.5 hours4.5 hoursSignificantly lower necrotic area as a percentage of the myocardial area-at-risk compared to the vehicle group. nih.gov
Vehicle1.5 hours4.5 hoursControl group for comparison. nih.gov

Electrocardiogram (ECG) analysis in preclinical studies has provided further evidence of this compound's cardioprotective action. In a cat model involving 3 hours of coronary artery ligation followed by 2 hours of reperfusion, this compound treatment was observed to prevent the development of Q-waves during the reperfusion phase. nih.govdocumentsdelivered.com Pathological Q-waves on an ECG are often indicative of myocardial necrosis. nih.govlitfl.com The prevention of their development in this compound-treated subjects, alongside a reduction in the ischemia-induced rise of the ST segment, points to a significant preservation of myocardial electrical function and tissue integrity. medchemexpress.comnih.gov

Beyond its acute cardioprotective effects, this compound has been investigated for its potential role in mitigating the chronic progression of atherosclerosis. nih.gov

Research in animal models of atherosclerosis has shown that treatment with this compound can lead to a significant reduction in the progression of the disease. nih.gov In rabbits fed a cholesterol-enriched diet, the administration of this compound resulted in a notable decrease in atherosclerotic development. nih.gov This anti-atherosclerotic effect is thought to be multifactorial. One proposed mechanism is the inhibition of cholesterol esterification in hepatocytes, which reduces the cellular sterol content. nih.gov This action, combined with its primary function as a thromboxane (B8750289) A2 receptor antagonist, may contribute to diminishing the advancement of atherosclerotic plaques. nih.gov

Table 2: Anti-atherosclerotic Effects of this compound in a Rabbit Model

Animal ModelDietTreatmentKey FindingsProposed MechanismsReference
RabbitCholesterol-enrichedThis compoundSignificant reduction in the progression of atherosclerosis.1. Thromboxane A2 receptor antagonism2. Reduced cholesterol esterification nih.gov

Pulmonary Vascular Research

This compound's effects on the pulmonary vasculature have been investigated in various animal models, revealing complex and sometimes species-specific activities. In studies on intact-chest cats under constant-flow conditions, this compound did not have a significant effect on mean baseline pulmonary vascular pressures. nih.gov However, it effectively counteracted vasoconstriction induced by other agents. nih.gov It has also been noted to counteract acute hypoxic pulmonary vasoconstriction. lu.se

Conversely, research in anesthetized, open-chest rats demonstrated that this compound possesses partial agonist properties at thromboxane A2/prostanoid (TP) receptors in the pulmonary vascular bed. nih.gov In this model, this compound itself caused an increase in mean pulmonary arterial pressure (MPAP) in a bell-shaped dose-response manner. nih.gov The maximal hypertensive response induced by this compound was approximately half of that produced by the potent TP receptor agonist U-46619. nih.gov Despite its intrinsic hypertensive effects, this compound did antagonize the more powerful pulmonary hypertensive responses evoked by U-46619. nih.gov

CompoundEffect on Mean Pulmonary Arterial Pressure (MPAP) in RatsRelative Potency/EfficacySource
U-46619Dose-dependent increaseMaximal Response: ~25.4 mmHg nih.gov
This compoundBell-shaped increase (partial agonist)Maximal Response: ~12.7 mmHg (approx. 50% of U-46619) nih.gov

This compound has been shown to be a selective and competitive antagonist of thromboxane A2 (TXA2) receptor-mediated responses in the pulmonary vascular bed. nih.gov In studies using cats, this compound significantly attenuated the pressor responses to the TXA2 mimics U-46619 and U-44069. nih.gov This antagonism was demonstrated by a parallel rightward shift in the dose-response curves for these mimics. nih.gov

The selectivity of this compound was highlighted by its lack of significant effect on pulmonary vasoconstrictor responses to several other agents, including prostaglandin (B15479496) F2 alpha (PGF2α), prostaglandin D2 (PGD2), norepinephrine, serotonin, angiotensin II, and endothelin-1. nih.gov The antagonism was also shown to be reversible, with responses to U-46619 returning to 50% of control levels approximately 90 minutes after this compound administration. nih.gov These findings support the existence of discrete TXA2 receptors in the pulmonary vasculature that are distinct from receptors for other prostanoids and vasoactive substances. nih.gov

This compound has been evaluated in the context of pulmonary hypertension, a condition where TXA2 is thought to play a pathological role. nih.gov Thromboxane A2 is known to promote vasoconstriction and the proliferation of pulmonary artery cells. nih.gov

In a model relevant to chronic obstructive pulmonary disease (COPD), it was reported that blocking the effect of increased TXA2 with this compound can inhibit the proliferation of pulmonary artery smooth muscle cells and pulmonary artery endothelial cells induced by cigarette smoke. nih.gov This suggests that by antagonizing TXA2 receptors, this compound could potentially mitigate the pulmonary vascular remodeling associated with certain forms of pulmonary hypertension. nih.gov As noted previously, studies in rat models also confirm that this compound can antagonize hypertensive responses from potent TP receptor agonists, although it displays partial agonist activity on its own in this species. nih.gov

Renal Function and Disease Research

The role of the thromboxane pathway in progressive renal disease has been a subject of investigation, yielding distinct outcomes for different types of inhibitors. In a rat model of chronic renal failure induced by subtotal renal ablation, studies have explored the effects of blocking thromboxane activity. nih.gov

Research using this model indicated that a specific thromboxane A2 receptor antagonist, the class of drug to which this compound belongs, failed to influence the progression of key disease markers. nih.gov Specifically, the TXA2 receptor antagonist did not alter proteinuria, the development of glomerulosclerosis, or hypertension in these animals. nih.gov In contrast, thromboxane synthase inhibitors such as FCE 22178 and OKY 1581 were found to limit glomerular injury and improve renal function in the same model, suggesting that the therapeutic benefit in this context may be derived from inhibiting TXA2 production rather than blocking its receptors. nih.gov

Anti-inflammatory and Immunomodulatory Research

This compound has been investigated for its anti-inflammatory properties, particularly its ability to modulate the white blood cell response (leukocytosis) following ischemic events. In a feline model of myocardial ischemia-reperfusion injury, this compound demonstrated a significant cardioprotective effect that was attributed to the prevention of ischemia-induced leukocytosis. This study concluded that the suppression of the increase in circulating leukocytes was a key mechanism behind the observed preservation of heart muscle function.

In contrast, another study in a similar cat model of myocardial ischemia reported that while this compound significantly protected the heart muscle from reperfusion injury, it did not prevent the accumulation of neutrophils (a type of leukocyte) within the ischemic heart tissue itself, as measured by myeloperoxidase activity. This suggests a more complex mechanism of action where this compound may affect circulating leukocyte counts differently than local tissue infiltration.

Table 2: Research Findings on this compound and Leukocyte Response in Ischemic Injury
FindingStudy ModelConclusionReference
Suppression of LeukocytosisCats with coronary artery ligation and reperfusionCardioprotective effect involves prevention of ischemia-induced leukocytosis.
Neutrophil AccumulationCats with myocardial ischemia and reperfusionFailed to retard increases in myeloperoxidase activity, indicating no reduction in neutrophil accumulation in the myocardium.

Other Investigational Areas

This compound has been a subject of investigation in the context of bronchoconstriction and allergic asthma responses, largely due to the known role of its target, thromboxane A2, in these processes. Thromboxane A2 is a potent bronchoconstrictor, and its release is implicated in the pathophysiology of asthma. nih.govnih.gov

Studies in animal models have suggested that thromboxane A2 may play an important role, particularly in the late phase of allergic bronchoconstriction. nih.gov This has provided a rationale for exploring thromboxane receptor antagonists like this compound as potential therapeutics.

However, research in a rat model revealed that this compound exhibits partial agonist properties at thromboxane (TP) receptors in the pulmonary vascular bed. nih.gov While it antagonized the effects of a high-efficacy agonist, this compound itself caused a measurable increase in mean pulmonary arterial pressure, reaching about half the maximal response of the full agonist U-46619. nih.gov This partial agonist activity could complicate its potential therapeutic application for bronchoconstrictive conditions. nih.gov Further research on a different compound, a thromboxane synthetase inhibitor, in human subjects showed it had a small but significant effect on the early asthmatic response to allergens but did not alter the late response. nih.gov

Table 3: Pulmonary Hypertensive Effects of this compound vs. U-46619 in a Rat Model

CompoundTypeMaximal Pulmonary Hypertensive Response (mmHg)Potency (ED50)Reference
U-46619 Full Agonist25.4 +/- 1.01.4 µg/kg nih.gov
This compound Partial Agonist12.7 +/- 2.029 µg/kg nih.gov

Pharmacokinetic and Pharmacodynamic Studies Research Context Only

Preclinical Pharmacodynamic Characterization

Preclinical pharmacodynamic studies have focused on characterizing Daltroban's ability to inhibit platelet aggregation and its interaction with the TXA2 receptor. medchemexpress.comnih.gov

Studies in human platelets in vitro have shown that This compound (B34678) inhibits U-46619-induced platelet aggregation in a concentration-dependent manner. nih.gov U-46619 is a stable analog of PGH2 and a potent TP receptor agonist, used to induce platelet aggregation. nih.govpharmacologyeducation.org The half-maximal inhibitory concentration (IC50) of this compound for inhibiting U-46619-induced platelet aggregation in human platelets in vitro was reported as 77 nM (with a range of 41–161 nM). nih.gov

In rabbits fed a cholesterol-enriched diet, treatment with this compound led to an inhibition of platelet aggregation. nih.gov In human volunteers who received oral doses of this compound, platelet activation induced by collagen, methyl-Hg, and U 46,619 was inhibited for at least 9 hours after a single dose. researchgate.net

This compound functions as a TXA2 receptor antagonist by blocking the TP receptor. ontosight.aimedchemexpress.com Studies using [3H]-BAY U 3405, a ligand for the TXA2/PGH2-receptor, have characterized the binding of this compound to human platelet membranes. nih.gov These studies indicated that this compound shows a higher affinity for the TXA2/PGH2 receptor at pH 5.8 compared to pH 7.4. nih.gov

Beyond its antagonistic activity, research has also indicated that this compound may possess some intrinsic activity. nih.gov In human platelets in vitro, this compound concentration-dependently induced shape change, a functional response associated with platelet activation, albeit with a maximum amplitude lower than that evoked by the full agonist U-46619. nih.gov This suggests this compound might act as a partial agonist at the human platelet TXA2 receptor at higher concentrations. nih.gov In anesthetized rats in vivo, this compound also exhibited intrinsic activity, increasing mean systemic and pulmonary arterial pressures in a dose-dependent manner, similar to the effects of U-46619. nih.gov

Relationship between Plasma Concentration and Biological Effects

Research has explored the relationship between this compound's plasma concentration and its biological effects, particularly the inhibition of platelet aggregation. In human volunteers receiving oral doses, peak plasma concentrations were reached approximately 1 hour after administration. researchgate.net These concentrations were associated with prolonged bleeding time and inhibition of platelet activation induced by various agonists for at least 9 hours. researchgate.net While specific quantitative data directly linking a range of plasma concentrations to a graded biological effect (like percentage of platelet inhibition) for this compound in a comprehensive manner across different species was not extensively detailed in the provided snippets, the observation in human volunteers suggests a correlation between achieving certain plasma levels and the duration and magnitude of antiplatelet effects. researchgate.net

Preclinical Pharmacokinetic Profiles

Preclinical pharmacokinetic studies of this compound have been conducted in animal models, such as cats and rats. medchemexpress.comnih.gov While detailed pharmacokinetic parameters like clearance, volume of distribution, and half-life across different species and routes of administration were not comprehensively available in the provided search results, some studies mention the administration routes and doses used in research. For instance, this compound was administered intravenously in studies investigating its protective effects in models of myocardial ischemia in cats. medchemexpress.comnih.govtargetmol.comnih.gov Doses such as 1 mg/kg/hour intravenously and 20 mg/kg/hour intravenously were used in these studies. medchemexpress.comnih.govtargetmol.com In a study in anesthetized rats, this compound was administered intravenously as a 2-minute infusion at doses ranging from 10 to 2500 µg/kg. nih.gov

Comparative Research with Other Therapeutic Agents

Daltroban (B34678) versus Other TP Antagonists (e.g., SQ29548, Ramatroban (B1678793), Terutroban (B1683094), Ifetroban, NTP42)

This compound is a selective antagonist of the thromboxane (B8750289) A2 receptor (TXA2R), also known as the TP receptor. scbt.com Comparisons with other TP antagonists highlight variations in their pharmacological profiles and potential clinical implications. Other TP receptor antagonists include SQ29548, Ramatroban, Terutroban (S-18886), Ifetroban (BMS-180291), and NTP42. nih.govnih.govpharmacologyeducation.orgmedchemexpress.comfrontiersin.org

Comparative Efficacy in Cardioprotection and Antiplatelet Activity

Studies have compared the efficacy of this compound with other TP antagonists in various models. In a dog model of myocardial ischemia/reperfusion injury, administration of KT2-962, another TXA2 receptor antagonist, significantly reduced myocardial infarct size, whereas this compound did not show a similar significant reduction in this specific model. nih.gov However, this compound has been shown to protect the myocardium against reperfusion injury in a cat model of myocardial ischemia, reducing the necrotic area, although it did not protect the coronary endothelium or reduce neutrophil accumulation. nih.gov

Regarding antiplatelet activity, TP receptor antagonists in general are known for their potent antiplatelet effects. researchgate.net this compound has been shown to suppress platelet activation induced by PGH2 in the presence of a thromboxane synthase inhibitor. researchgate.net While studies have demonstrated the antiplatelet activity of various TP antagonists, direct head-to-head comparisons of the antiplatelet efficacy of this compound against the full range of listed antagonists (SQ29548, Ramatroban, Terutroban, Ifetroban, NTP42) in a single study are limited in the provided information. NTP42, for instance, has been shown to cause complete and sustained inhibition of thromboxane-induced platelet aggregation ex vivo in healthy males. nih.gov

Differences in Receptor Binding and Signaling Profiles

TP receptor antagonists, including this compound, exert their effects by binding to the TP receptor and blocking the binding of endogenous agonists like TXA2 and prostaglandin (B15479496) H2 (PGH2), thereby preventing receptor activation and downstream signaling. scbt.compharmacologyeducation.org this compound is characterized by its ability to disrupt TXA2-mediated signaling through specific interactions with receptor sites. scbt.com

Crystal structures of the human TP receptor bound to nonprostanoid antagonists, including this compound and Ramatroban, have provided insights into their binding modes. nih.govresearchgate.net These structures reveal a ligand-binding pocket within the receptor. nih.govresearchgate.net While both this compound and Ramatroban bind to the TP receptor, structural comparisons indicate differences in their interactions with residues within the binding pocket. researchgate.net For example, schematic representations of interactions show distinct sets of residues involved in binding for this compound compared to Ramatroban. researchgate.net

NTP42 has been characterized as a highly selective TP antagonist, showing no agonist or antagonist effects at other prostanoid receptors (DP1, EP1, EP2, EP3, EP4, FP, and IP). nih.gov This suggests varying degrees of selectivity among different TP antagonists for the TP receptor versus other prostanoid receptors.

Structural Comparisons of Ligand Binding

Structural studies, particularly X-ray crystallography of the human TP receptor in complex with antagonists like this compound and Ramatroban, have provided a detailed view of how these ligands interact with the receptor at an atomic level. nih.govresearchgate.netacs.org The crystal structures reveal that the TP receptor has a ligand-binding pocket capped by extracellular loops. nih.govresearchgate.net

Analysis of the binding modes of this compound and Ramatroban shows that they occupy the ligand-binding pocket, with specific interactions occurring between the antagonist molecules and amino acid residues lining the pocket. researchgate.net These interactions include polar interactions and contacts with specific residues. researchgate.net Although both are TP antagonists, the precise orientation and contact points within the binding site can differ between this compound and other antagonists like Ramatroban. researchgate.net These structural differences in ligand binding can contribute to variations in binding affinity, kinetics, and potentially the functional effects observed.

This compound in Combination Therapies

Research has explored the potential use of this compound in combination therapies. For instance, this compound has been investigated in a combined treatment with a thromboxane synthesis inhibitor (UK 38485) in a rat model of chronic progressive glomerular injury. This combination ameliorated albuminuria and glomerular morphological lesions. nih.gov Additionally, this compound has been mentioned as a thromboxane receptor antagonist that could potentially be used in combination with aromatic-cationic peptides for the treatment or prevention of ischemia-reperfusion injury, such as acute myocardial infarction injury. google.com In the context of asthmatic reactions in guinea pigs, a combination of pranlukast (B1678047) (a cysteinyl leukotriene receptor antagonist) and this compound showed significant suppression of symptoms and prolongation of the onset time for asthmatic response, with effects that were additive under certain conditions. psu.edu

This compound versus Cyclooxygenase Inhibitors (e.g., Aspirin (B1665792), NSAIDs)

This compound, as a TP receptor antagonist, has a distinct mechanism of action compared to cyclooxygenase (COX) inhibitors like Aspirin and other Nonsteroidal Anti-inflammatory Drugs (NSAIDs). pharmacologyeducation.orgacs.org While both classes of drugs can impact pathways related to inflammation and thrombosis, they do so through different molecular targets.

Differential Impact on Prostanoid Pathways

This compound, as a selective thromboxane A2 (TXA2) receptor antagonist, exhibits a distinct mechanism of action within the complex prostanoid pathway compared to other therapeutic agents like aspirin and clopidogrel (B1663587) targetmol.commedchemexpress.comapexbt.com. Prostanoids, including prostaglandins (B1171923) (PGs) and thromboxane, are derived from arachidonic acid and play crucial roles in various physiological and pathophysiological processes, such as platelet aggregation and vasoconstriction nih.govahajournals.orgoatext.com.

Clopidogrel, another antiplatelet drug, functions differently by irreversibly inhibiting the P2Y12 subtype of ADP receptor on platelets mims.comwikipedia.org. This action prevents ADP-mediated platelet activation and aggregation, a pathway distinct from the prostanoid system mims.comwikipedia.org. Therefore, clopidogrel's impact on prostanoid synthesis and receptor activation is indirect, primarily affecting downstream platelet activation signals rather than the initial enzymatic conversion of arachidonic acid or the activity of prostanoid receptors.

In contrast, this compound specifically targets the thromboxane A2 receptor (TP receptor), blocking the effects of both TXA2 and prostaglandin H2 (PGH2), which also binds to this receptor nih.govresearchgate.netpharmacologyeducation.org. This selective antagonism means that this compound does not interfere with the synthesis of other prostanoids like PGI2, PGE2, PGD2, and PGF2α nih.govnih.gov. This differential impact on the prostanoid pathway is a key characteristic of this compound.

Research findings highlight these differences. Studies have shown that while aspirin inhibits TXA2 biosynthesis, it also inhibits the formation of PGI2 nih.gov. Thromboxane synthase inhibitors selectively reduce TXA2 synthesis but can lead to an accumulation of PGH2, which can still activate TP receptors nih.gov. This compound, by directly blocking the TP receptor, prevents the actions of both TXA2 and PGH2 without affecting the synthesis of other prostaglandins nih.gov.

Data from comparative studies illustrate the distinct activities of this compound. For instance, in studies evaluating effects on smooth muscle cells, differences in the activities of various thromboxane A2 receptor antagonists, including this compound, have been observed targetmol.commedchemexpress.com. This compound has been shown to induce shape change in human platelets in vitro and inhibit U-46619-induced platelet aggregation, demonstrating its direct antagonistic effect on the TP receptor nih.gov. Unlike some other TP receptor antagonists, this compound can exhibit noncompetitive antagonism in human platelets due to a low dissociation rate, potentially leading to a more sustained inhibitory effect nih.gov.

The specific targeting of the TP receptor by this compound, without inhibiting the synthesis of beneficial prostanoids like PGI2, distinguishes its pharmacological profile from broad COX inhibitors like aspirin and ADP receptor antagonists like clopidogrel. This differential impact on prostanoid pathways underpins this compound's potential therapeutic applications, particularly in conditions where excessive TXA2 signaling is implicated while maintaining the functions of other prostanoids is desirable.

Table: Comparison of Differential Impact on Prostanoid Pathways

Therapeutic AgentPrimary Mechanism of ActionImpact on TXA2 SynthesisImpact on PGI2 SynthesisTarget Receptor
This compoundThromboxane A2 Receptor AntagonistIndirect (Blocks receptor)Minimal to NoneTP Receptor
AspirinCOX-1 and COX-2 InhibitionDirect InhibitionDirect InhibitionCOX Enzymes
ClopidogrelP2Y12 Receptor InhibitionIndirect (No direct impact)Indirect (No direct impact)P2Y12 Receptor

Detailed Research Findings:

this compound acts as a selective and specific thromboxane A2 (TXA2) receptor antagonist targetmol.commedchemexpress.comapexbt.com.

It inhibits platelet shape change and aggregation induced by agents that stimulate via the TXA2/PGH2 receptor researchgate.netnih.gov.

this compound's antagonism of the TP receptor is competitive, although some studies suggest noncompetitive characteristics in human platelets due to a low dissociation rate, enhancing potency and duration nih.govresearchgate.net.

Unlike aspirin, this compound does not inhibit the synthesis of prostacyclin (PGI2) nih.gov.

Studies in perfused rat livers showed that this compound enhanced prostaglandin D2 (PGD2) overflow, suggesting interference with prostanoid clearance by hepatocytes rather than release from Kupffer cells researchgate.net.

Research indicates that blocking increased TXA2 effects with this compound can exert anti-proliferative effects, contributing to reduced pulmonary vascular remodeling in certain conditions nih.gov.

Methodological Approaches in Daltroban Research

In Vivo Animal Models

In vivo studies using animal models have been instrumental in understanding the systemic effects of Daltroban (B34678) and its potential in treating conditions where TXA2 plays a significant role. These models allow for the investigation of this compound's effects on complex biological systems, including cardiovascular function, renal function, and processes like atherosclerosis and ischemia-reperfusion injury.

Myocardial Ischemia-Reperfusion Models

Myocardial ischemia-reperfusion injury (IRI) is a significant contributor to myocardial damage following an ischemic event, occurring upon the restoration of blood flow to ischemic tissues. Animal models of myocardial IRI have been employed to study the protective effects of this compound.

Studies in anesthetized cats involving coronary artery occlusion followed by reperfusion have demonstrated that this compound infusion can significantly reduce the necrotic area of the myocardium expressed as a percentage of the area-at-risk. nih.gov For instance, a model involving 1.5 hours of coronary artery occlusion followed by 4.5 hours of reperfusion showed a protective effect of this compound (1 mg/kg bolus) against reperfusion injury. nih.gov Another study in cats also indicated that this compound (1 mg/kg; i.v.; per hour) exerted a protective effect in reperfusion injury following acute myocardial ischemia. medchemexpress.com this compound has been shown to protect the myocardium from ischemic injury, and this effect may involve the prevention of ischemia-induced leukocytosis. medchemexpress.comtargetmol.com However, research also suggests that while this compound protects the myocardium, it may not protect the coronary endothelium or retard neutrophil accumulation in these models. nih.gov

Mouse models of myocardial ischemia-reperfusion injury are also widely used, typically involving temporary ligation of the left anterior descending (LAD) artery followed by reperfusion. aging-us.com The duration of ischemia and reperfusion can be varied to study different injury phenotypes. aging-us.com

Models of Atherosclerosis

The role of this compound in the context of atherosclerosis has been investigated using animal models, particularly in hypercholesterolemic rabbits. Atherosclerosis involves the accumulation of lipids within the blood vessel wall, and interaction with platelets is suggested to contribute to plaque growth. nih.gov

In studies using male white New Zealand rabbits fed a cholesterol-enriched diet, coadministration of this compound was found to significantly inhibit the progression of atherosclerosis. nih.govnih.gov this compound treatment reduced aortic cholesterol content, the plaque-covered surface area of the aortic wall, and lumen stenosis by plaques by more than 30 percent. nih.gov This inhibitory effect on atherosclerosis progression in hypercholesterolemic rabbits is suggested to be mediated by both the inhibition of cholesterol metabolism and platelet activity. nih.gov

Data from a study on atherosclerosis in hypercholesterolemic rabbits showed a reduction in plaque extension and protrusional area by about 40% with this compound treatment (10 mg/kg body weight per day). nih.gov This was associated with significant reductions in free cholesterol content within the aorta. nih.gov

Pulmonary Hypertension Models

Animal models of pulmonary hypertension (PH), a disease characterized by elevated pulmonary arterial pressure and vascular remodeling, have also been utilized in this compound research.

Studies in anesthetized rats have investigated the effects of this compound on mean pulmonary arterial pressure (MPAP). nih.gov this compound has been shown to produce a dose-response curve for MPAP in these models. nih.gov For example, in anaesthetized rats, this compound (10-2500 micrograms kg-1, i.v.) produced a bell-shaped dose-response curve for MPAP, with maximal increases observed at a specific dose. nih.gov These findings suggest that this compound can exhibit intrinsic activity in the rat vasculature in vivo, potentially through TXA2 receptor activation. nih.gov

Various animal models exist for inducing pulmonary hypertension, including chronic hypoxia and monocrotaline-induced models in rats. ekb.eg These models are used to study the pathological mechanisms and evaluate potential therapeutic agents. ekb.eg

Studies on Renal Function

Research involving this compound has also explored its effects on renal function, particularly in models of renal injury and hypertension associated with renal disease.

In rats with subtotal renal ablation, a model associated with proteinuria and increased systolic blood pressure, the administration of this compound (30 mg/kg/day i.p.) for 3 weeks did not affect either the proteinuria or the hypertension. nih.gov Histological examination of the remaining kidney in this model also showed no beneficial effect of this compound. nih.gov In contrast, another study in pregnant rats with L-NAME-induced hypertension, a model characterized by decreased creatinine (B1669602) clearance and increased urine protein excretion, found that this compound had no effect on renal function parameters. karger.com

However, studies in perfused rat livers have indicated that this compound can influence prostanoid clearance by hepatocytes. researchgate.net this compound reduced the clearance (uptake and degradation) of prostaglandin (B15479496) D2 (PGD2) by hepatocytes. researchgate.net

Central Nervous System Research Models

While the primary focus of this compound research has been on cardiovascular and renal systems, some studies have touched upon its potential involvement or effects related to the central nervous system (CNS).

Research investigating the central mechanisms of the pressor response to anandamide (B1667382) in urethane-anesthetized rats has included the use of this compound as a thromboxane (B8750289) A2 TP receptor antagonist. uni-bonn.de These studies suggest that central thromboxane A2 receptors may be involved in the anandamide-induced pressor effect in rats. uni-bonn.de

Animal models are commonly used in CNS research, including those for studying neurological diseases and evaluating blood-brain barrier permeability. researchgate.netmdpi.com While this compound's brain penetration is generally considered low for anionic TP receptor antagonists, its effects on central mechanisms have been explored in specific contexts. nih.gov

In Vitro Cell-Based Assays

In vitro cell-based assays are crucial for investigating the direct effects of this compound at the cellular level, providing insights into its mechanisms of action and interactions with specific receptors and pathways.

This compound is characterized as a selective and specific thromboxane A2 (TXA2) receptor antagonist. medchemexpress.comtargetmol.com Cell-based assays have been used to confirm its activity as a TXA2 receptor antagonist and study its effects on cellular processes.

Studies using rat hepatocyte monolayer cultures have shown that this compound can reduce the incorporation of 14C-acetate into cholesteryl esters more strongly than into cholesterol. nih.gov This indicates an effect on cholesterol metabolism in liver cells. nih.gov

In vascular smooth muscle cells, this compound has been shown to increase intracellular calcium. medchemexpress.comtargetmol.com Cell signaling assays, including those measuring receptor-mediated stimulation of intracellular inositol (B14025) triphosphate (IP3) signaling, have been developed to evaluate the effects of compounds like this compound on TP receptor activity. nih.gov

Furthermore, cell-based assays have been utilized to study the interaction of this compound with the human TP receptor. High-resolution crystal structures of human TP bound to antagonists like this compound have provided molecular details of ligand binding at the atomic level. cas.cncas.cn These studies, combined with mutagenesis, ligand binding, and cell signaling assays, have provided insights into the ligand recognition and selectivity mechanisms of the TP receptor. cas.cncas.cn

Cell-based assays are also widely used in atherosclerosis research to study cellular processes involved in plaque formation and inflammation. frontiersin.org Similarly, cell-based models are being developed for studying myocardial ischemia-reperfusion injury, including multicellular 3D models. frontiersin.org

Interactive Data Table: Effects of this compound in Selected In Vivo Models

Animal ModelCondition StudiedKey Finding(s) Related to this compoundSource(s)
Anesthetized CatsMyocardial Ischemia-ReperfusionReduced myocardial necrotic area; Protective effect against reperfusion injury; Involved in preventing ischemia-induced leukocytosis. nih.govmedchemexpress.comtargetmol.com
Hypercholesterolemic RabbitsAtherosclerosisInhibited progression of atherosclerosis; Reduced aortic cholesterol content and plaque area. nih.govnih.gov
Anesthetized RatsPulmonary Arterial PressureProduced a dose-response curve for MPAP; Exhibited intrinsic activity. nih.gov
Rats with Subtotal Renal AblationRenal DiseaseNo effect on proteinuria or hypertension; No beneficial effect on kidney histology. nih.gov
Pregnant Rats (L-NAME-induced HT)Renal Function in HypertensionNo effect on creatinine clearance or urine protein excretion. karger.com
Urethane-Anesthetized RatsCentral Pressor ResponseSuggested involvement of central TXA2 receptors in anandamide-induced pressor effect. uni-bonn.de
Perfused Rat LiversProstanoid Clearance by HepatocytesReduced clearance (uptake and degradation) of PGD2. researchgate.net

Interactive Data Table: Findings from Selected In Vitro Assays

Assay Type / Cell TypeProcess StudiedKey Finding(s) Related to this compoundSource(s)
Rat Hepatocyte Monolayer CulturesCholesterol MetabolismReduced 14C-acetate incorporation into cholesteryl esters. nih.gov
Vascular Smooth Muscle CellsIntracellular CalciumIncreased intracellular calcium. medchemexpress.comtargetmol.com
Cell Signaling AssaysTP Receptor ActivityUsed to evaluate effects on receptor-mediated signaling (e.g., IP3 production). nih.gov
Human TP Receptor Binding StudiesLigand Binding and SelectivityMolecular details of binding to human TP receptor; Insights into recognition mechanisms. cas.cncas.cn
Human PlateletsPlatelet Aggregation and Shape ChangeInhibited U-46619-induced platelet aggregation; Failed to evoke platelet shape change. nih.gov

Platelet Function Assays (e.g., Aggregometry, ATP Secretion)

Platelet function assays, such as aggregometry and the measurement of ATP secretion, have been instrumental in evaluating the effects of this compound on platelet activity. Aggregometry measures the ability of platelets to clump together in response to stimuli, while ATP secretion assays quantify the release of ATP from dense granules, a key event in platelet activation.

Studies have investigated this compound's influence on platelet aggregation. For example, research has shown that this compound, a thromboxane receptor inhibitor, had no effect on platelet activation induced by sera from heparin-induced thrombocytopenia patients in one study, while an ADP receptor inhibitor did cenmed.com. This suggests that in this specific context, ADP signaling played a more significant role than thromboxane signaling.

Lumi-aggregometry is a modified light transmission aggregometry technique that allows for the simultaneous measurement of platelet aggregation and ATP secretion lipidmaps.orgnih.gov. This method is based on the bioluminescent reaction of ATP with luciferin (B1168401) and luciferase, where the emitted light is proportional to the ATP concentration lipidmaps.orgnih.gov. Lumi-aggregometry can be used to evaluate specific deficiencies in dense granule content and release, as well as defects in degranulation nih.gov. While general descriptions of these techniques are available, specific detailed findings regarding this compound's effects on ATP secretion measured by lumi-aggregometry were not extensively detailed in the provided search results, beyond its general classification as having platelet inhibiting activity nih.gov.

Vascular Smooth Muscle Cell Studies

Vascular smooth muscle cell (VSMC) studies have been conducted to characterize the effects of this compound on these cells, which play a crucial role in regulating blood vessel tone. Research has explored this compound's impact on intracellular calcium concentration and its activity at thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors in VSMC.

Studies using rat vascular smooth muscle cells characterized TXA2/PGH2 receptors and investigated the binding of ligands like this compound (referred to as BM-13505) nih.gov. This compound was found to inhibit the specific binding of [3H]SQ 29,548 to these receptors nih.gov. U46619, a TXA2 agonist, induces an increase in intracellular calcium concentration ([Ca2+]i) in VSMC, and this increase is inhibited by antagonists like this compound nih.gov. Interestingly, this compound itself was observed to induce a smaller increase in [Ca2+]i, suggesting it possesses partial agonistic activity on TXA2/PGH2 receptors in VSMC nih.gov. This partial agonistic activity of this compound in VSMC has been noted in research nih.gov. The inhibition patterns of this compound binding to TXA2/PGH2 receptors in VSMC were better fit to two-component curves, with Ki values of 2.3 nM and 20 nM nih.gov.

Receptor Binding and Signaling Assays (e.g., Calcium Mobilization, BRET)

Receptor binding and signaling assays are essential for understanding how this compound interacts with its target receptors and the downstream cellular responses. These assays can quantify binding affinity and assess the activation or inhibition of signaling pathways.

This compound is characterized as a selective thromboxane receptor antagonist nih.gov. Its binding to thromboxane A2/PGH2 receptors has been studied, as mentioned in the context of VSMC studies, where it inhibited the binding of a radiolabeled antagonist nih.gov. The determination of Ki values from such binding experiments provides a quantitative measure of this compound's affinity for the receptor nih.gov.

Calcium mobilization assays are frequently used to monitor the activation of G protein-coupled receptors (GPCRs) that couple to the Gαq pathway, leading to the release of intracellular calcium ctdbase.orgguidetopharmacology.org. As noted in the VSMC studies, this compound's ability to influence intracellular calcium levels has been investigated nih.govciteab.com. The increase in intracellular calcium induced by agonists like U46619 and its inhibition by antagonists like this compound can be measured using calcium mobilization assays nih.gov.

Bioluminescence Resonance Energy Transfer (BRET) assays are advanced techniques used to study protein-protein interactions and receptor signaling, including the interaction of GPCRs with G proteins and β-arrestin newdrugapprovals.orgnih.gov. BRET studies can reveal receptor-stimulated G-protein activation newdrugapprovals.orgzhanggroup.org. While BRET assays have been applied to study TP receptor signaling with other ligands newdrugapprovals.orgzhanggroup.org, specific data detailing this compound's effects in BRET assays were not prominently featured in the provided search results. However, the technique is relevant to understanding the signaling mechanisms of the TP receptor, this compound's primary target.

Hepatocyte Monolayer Cultures for Cholesterol Metabolism

Hepatocyte monolayer cultures have been utilized to investigate the effects of this compound on cholesterol metabolism in liver cells. These in vitro models allow for controlled studies on the synthesis and processing of cholesterol and its esters.

Research using rat hepatocyte monolayer cultures demonstrated that this compound reduced the incorporation of 14C-acetate into cholesteryl esters more strongly than into cholesterol nih.govwikipedia.org. This finding suggests that this compound may influence the esterification of cholesterol in liver cells nih.govwikipedia.org. The inhibition of cholesterol metabolism in liver cells is one of the suggested mechanisms by which this compound might exert its effects nih.gov.

Advanced Structural Biology Techniques

Advanced structural biology techniques have provided critical insights into the molecular interactions between this compound and its target, the thromboxane A2 receptor. These methods reveal the three-dimensional arrangement of the receptor-ligand complex and the specific residues involved in binding.

X-ray Crystallography of TP-Daltroban Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. Crystal structures of the human TP receptor bound to nonprostanoid antagonists, including this compound, have been reported newdrugapprovals.orgwikipedia.orgbiorxiv.orgbio-techne.com.

The crystal structure of the human TP receptor bound to this compound was determined at a resolution of 3.0 Å newdrugapprovals.orgwikipedia.orgbio-techne.com. These structures provide detailed information about the ligand-binding pocket of the TP receptor and how this compound interacts with specific amino acid residues within this pocket wikipedia.orgbiorxiv.orgbio-techne.com. The structures reveal that the binding pocket is capped by extracellular loops stabilized by disulfide bonds wikipedia.orgbio-techne.com. Analyzing these structures helps to understand the molecular basis of this compound's antagonistic activity and its selectivity for the TP receptor wikipedia.orgbio-techne.com. The Protein Data Bank (PDB) accession code 6IIV is associated with the crystal structure of the human TP receptor bound to this compound newdrugapprovals.orgwikipedia.org.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding of ligands to receptors and the dynamic behavior of these complexes. These methods complement experimental structural data by providing insights into binding poses, affinities, and conformational changes.

Molecular docking studies have been employed to model the interaction of ligands, including TP receptor antagonists, with the TP receptor newdrugapprovals.orgzhanggroup.orgwikipedia.orgbiorxiv.orgnih.gov. These studies can predict the likely binding orientation (pose) of this compound within the TP receptor's binding pocket based on the principles of molecular mechanics and scoring functions zhanggroup.orgnih.gov. Molecular docking, combined with experimental data, can help refine understanding of ligand-receptor interactions wikipedia.orgbiorxiv.orgbio-techne.com.

Analytical Methodologies for this compound in Biological Fluids

The quantitative determination of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and research studies. Early research utilized gas chromatography (GC) for the determination of this compound in biological fluids. drugfuture.com

Modern analytical techniques, particularly those based on liquid chromatography (LC) coupled with mass spectrometry (MS), are widely applied for the analysis of pharmaceutical compounds in biological samples due to their sensitivity, selectivity, and ability to handle complex matrices. High-performance liquid chromatography (HPLC) is a common chromatographic method used in the analysis of drug substances and impurities. lookchem.comresearchgate.net The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced specificity and lower detection limits, making it suitable for quantifying compounds at low concentrations in biological fluids. mdpi.comrsc.org Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of various compounds in biological samples, particularly for volatile or semi-volatile substances or those that can be derivatized. nih.govresearchgate.netdrugbank.com While a specific detailed HPLC or LC-MS/MS method for this compound in biological fluids was not extensively detailed in the search results beyond the mention of GC, these techniques represent the state-of-the-art for such analyses. Laboratories involved in drug impurity and standard analysis, including for compounds like this compound, commonly employ HPLC and MS/LC-MS/GC-MS instrumentation. lookchem.com this compound itself has been analyzed by HPLC for purity determination. sigmaaldrich.com

The preparation of biological samples like plasma and urine for chromatographic analysis typically involves steps to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.compsu.edu The choice of method depends on the physicochemical properties of the analyte and the matrix.

Genetic and Proteomic Approaches in TP Research

This compound is known to act as a thromboxane receptor (TP) antagonist. sigmaaldrich.comcaymanchem.commedchemexpress.comcas.cntargetmol.com Research into the TP receptor, the molecular target of this compound, extensively utilizes genetic and proteomic approaches to understand its function, regulation, and role in various physiological and pathological processes. The TP receptor is a G protein-coupled receptor (GPCR) encoded by the TBXA2R gene in humans. wikipedia.orgnih.govguidetopharmacology.org

Genetic Approaches:

Genetic studies have been instrumental in elucidating the in vivo roles of TP receptors. This includes the use of genetically modified animal models, such as TP receptor knockout mice (Tp−/−), to investigate the impact of complete receptor deficiency on specific phenotypes. Studies using TP knockout mice have demonstrated the receptor's contribution to conditions like angiotensin-II-induced hypertension and pulmonary fibrosis. ahajournals.orgatsjournals.orgnih.govahajournals.orgnih.gov These models allow researchers to study the physiological consequences of eliminating TP signaling.

Furthermore, research has focused on identifying and characterizing genetic variants (polymorphisms) within the TBXA2R gene in human populations. These variants can influence the expression or function of the TP receptor and have been associated with susceptibility to or severity of diseases such as asthma and ischemic stroke. nih.gov Analyzing these genetic variations helps in understanding inter-individual differences in response to stimuli mediated by TP receptors and potentially to TP-targeting drugs like this compound.

The TBXA2R gene gives rise to two main isoforms of the TP receptor, TPalpha and TPbeta, through alternative mRNA splicing. nih.govnih.govreactome.org Studies investigating the differential expression and function of these isoforms in various tissues, including platelets (primarily expressing TPalpha) and endothelial cells (expressing TPbeta), contribute to understanding the diverse roles of TP signaling. nih.govreactome.org

Proteomic Approaches:

Proteomic studies provide insights into the expression levels, post-translational modifications, localization, and interaction partners of the TP receptor and other proteins involved in TP-mediated signaling pathways. Mass spectrometry-based proteomics is a key technology used in this field, allowing for the identification and quantification of large numbers of proteins in a sample. mdpi.comacs.org

Platelets, being a primary site of thromboxane action and TP receptor expression, have been a significant focus of platelet proteomics research. These studies aim to understand the complex protein networks and signaling cascades that regulate platelet function, including those initiated by TP receptor activation. mdpi.comahajournals.orgresearchgate.net Proteomic analysis can reveal how protein profiles change in response to TP agonists or antagonists, providing insights into the downstream effects of TP signaling.

Structural proteomics and bioinformatics approaches have also contributed to understanding the TP receptor. For instance, structural studies, including the determination of high-resolution crystal structures of human TP bound to antagonists like this compound, have provided atomic-level details of ligand binding and receptor conformation. cas.cn Structural bioinformatics has been used to model the 3D structures of the TP receptor and study its interaction with G proteins, offering valuable information for rational drug design targeting this receptor. acs.org

Future Directions and Unexplored Research Avenues for Tp Antagonists

Re-evaluation of TP Antagonism in Light of Modern Drug Discovery Paradigms

Over recent decades, numerous TP inhibitors have been developed as potential drug candidates. cas.cncas.cn However, their clinical application has seen limited success, often attributed to issues of efficacy and toxicity associated with earlier compounds. cas.cncas.cnpharmacologyeducation.org This has necessitated a re-evaluation of TP antagonism within the framework of modern drug discovery.

Addressing Efficacy and Toxicity Issues of Earlier TP Antagonists

The challenges faced by early TP antagonists, including compounds like Daltroban (B34678), highlight the need to address their limitations. cas.cncas.cnpharmacologyeducation.org For instance, this compound has been observed to exhibit intrinsic pulmonary hypertensive effects in rats, suggesting partial agonist activity at TP receptors in the pulmonary vasculature, which could counteract its antagonistic effects. researchgate.net Early TP antagonists and thromboxane (B8750289) synthase inhibitors were sometimes perceived as too similar to aspirin (B1665792) to compete effectively, and their development may have been hindered by aspirin's established success. pharmacologyeducation.orgnih.gov Furthermore, incomplete suppression of TXA2 generation or the accumulation of prostaglandin (B15479496) endoperoxides (PGH2), which can also activate TP receptors, may have contributed to the limited clinical benefit of some early inhibitors. pharmacologyeducation.org The emergence of second-generation agents with improved pharmacokinetic and pharmacodynamic profiles is seen as crucial for a more definitive evaluation of TP receptor antagonists in human diseases. researchgate.net

Development of Next-Generation TP Antagonists with Improved Profiles

The development of next-generation TP antagonists focuses on creating compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic properties. Novel series of highly selective TP receptor antagonists are being developed, with some candidates showing promising efficacy and specificity in preclinical models. atxatherapeutics.comgoogle.com These newer compounds aim to inhibit the adverse actions of both TXA2 and 8-iso-PGF2α, an isoprostane that also signals through the TP receptor and is present in high amounts in certain pathological conditions. nih.gov The goal is to develop potent and specific antagonists that avoid the limitations of earlier compounds, potentially offering benefits beyond those provided by existing therapies like aspirin. nih.govgoogle.comnih.gov

Potential for Novel Therapeutic Applications Beyond Initial Indications

While initially explored for cardiovascular indications, the broad distribution of TP receptors in various tissues, including platelets, vascular walls, endothelial cells, smooth muscle cells, and cardiac myocytes, suggests potential therapeutic applications for TP antagonists beyond traditional uses. pharmacologyeducation.org Research indicates that TP antagonists may not only exert antiplatelet effects but also impact endothelial dysfunction and the inflammatory components of atherosclerosis. pharmacologyeducation.org Furthermore, studies are exploring the role of TP signaling in other areas, such as pulmonary arterial hypertension (PAH), where novel TP antagonists are in development. atxatherapeutics.comnih.gov TP activation has also been implicated in tumor cell proliferation, migration, and metastasis in various cancers, suggesting a potential role for TP antagonists in cancer therapy. wikipedia.orgmdpi.com

Advancements in Understanding TP Receptor Pharmacology and GPCRs

Significant advancements in understanding the pharmacology of the TP receptor, a member of the G protein-coupled receptor (GPCR) family, are crucial for the rational design of future antagonists. cas.cncas.cnnih.govacs.orgnih.gov High-resolution crystal structures of the human TP receptor bound to antagonists, including this compound and ramatroban (B1678793), have provided unprecedented molecular details of ligand binding at an atomic level. cas.cncas.cnnih.gov

Ligand Recognition and Selectivity Mechanisms

The structural studies of the TP receptor have provided valuable insights into how ligands are recognized and how selectivity is achieved. cas.cncas.cnnih.govacs.org These structures reveal a ligand-binding pocket and the specific interactions between the receptor and antagonists like this compound. cas.cncas.cnnih.gov Molecular docking studies, combined with mutagenesis and functional assays, are helping to elucidate the binding modes of both prostanoid and non-prostanoid ligands. cas.cncas.cnnih.gov Understanding the key determinants for prostanoid ligand specificity, such as residues in the transmembrane helices and extracellular loops, is vital for designing antagonists with improved selectivity profiles, minimizing off-target effects. cas.cncas.cnnih.govnih.gov

Role of Extracellular Loops and Disulfide Bonds in Ligand Binding

Research has highlighted the unique arrangement of extracellular loops in the TP receptor, which differs from many other GPCR structures. cas.cncas.cnnih.gov The extracellular region forms a two-layer "roof" structure stabilized by disulfide bonds, which caps (B75204) the ligand-binding pocket and influences ligand access. cas.cncas.cnnih.gov Studies on synthetic peptides corresponding to the extracellular loops, constrained by disulfide bonds, have provided insights into their three-dimensional structure and their involvement in ligand recognition. acs.orgnih.gov For example, the second and third extracellular loops have been proposed to play roles in specific ligand recognition and binding. acs.orgnih.govnih.gov The disulfide bonds within the extracellular domain are critical for maintaining the conformation of these loops and regulating ligand binding. cas.cncas.cnnih.gov

Molecular Basis for Physiological Functions of TP

The thromboxane A2 receptor (TP) is a G protein-coupled receptor (GPCR) that mediates the actions of its primary endogenous ligand, thromboxane A2 (TXA2), as well as other prostanoids and isoprostanes. wikipedia.orgwikipedia.orgmdpi.comnih.gov TXA2 is a potent mediator involved in platelet aggregation, vasoconstriction, and smooth muscle contraction. wikipedia.orgwikipedia.orgphysiology.orgtaylorandfrancis.com

In humans, there are two splice variants of the TP receptor, TPα and TPβ, which are encoded by the TBXA2R gene. wikipedia.orgmdpi.com These isoforms share the initial 328 amino acids but differ in their C-terminal cytoplasmic tails. wikipedia.orgmdpi.com Both isoforms are known to couple with and mobilize members of the Gq alpha subunit family (such as G11, G15, and G16), leading to the activation of phospholipase C, increased intracellular calcium mobilization, and activation of protein kinase Cs. wikipedia.orgplos.orgsigmaaldrich.com This signaling cascade contributes to various physiological responses, including smooth muscle contraction in tissues like the lungs, intestines, and uterus. wikipedia.org

The TP receptor also plays a role in platelet function, promoting adhesion, aggregation, and degranulation. wikipedia.org This is often viewed in contrast to the actions of prostacyclin (PGI2) and its receptor (IP), highlighting the balance between the TXA2-TP and PGI2-IP axes in regulating platelet function and blood clotting. wikipedia.org

Beyond Gq coupling, the TP receptor can also signal through Gi proteins to activate pathways like the Ras/ERK pathway, which has been implicated in processes such as mitogenesis in human airway smooth muscle cells. nih.gov The TP receptor can also interact directly with other proteins, such as MaxiK channels, leading to G-protein-independent trans-inhibition that promotes vasoconstriction. pnas.org

Oxidative stress can influence TP receptor signaling by inducing the translocation and stabilization of TPβ and TPα isoforms. plos.org Specific residues in the C-terminal domain of TPβ have been identified as being required for responsiveness to hydrogen peroxide. plos.org The interaction between the receptor and G proteins involves specific residues within the intracellular loops, as predicted by computational modeling and supported by mutagenesis studies. nih.govresearchgate.net

Integration of Computational and Experimental Approaches in TP Antagonist Design

The design of TP receptor antagonists like this compound has increasingly benefited from the integration of computational and experimental approaches. Computational methods, broadly classified as structure-based and ligand-based approaches, play a crucial role in rational drug design by assisting in the identification, design, and optimization of potential drug candidates. frontiersin.orgpitt.edunih.gov

Structure-based approaches utilize the three-dimensional structure of the target protein, in this case, the TP receptor, to predict how potential ligands might bind. frontiersin.orgpitt.edu Techniques like molecular docking are used to screen large libraries of compounds against the receptor structure, assessing their predicted binding affinity and interactions with key residues in the binding pocket. frontiersin.orgresearchgate.net Crystal structures of the human TP receptor bound to antagonists like this compound and ramatroban have provided valuable insights into the ligand-binding pocket and the specific interactions between the receptor and these antagonists. researchgate.netresearchgate.net These structures reveal a binding pocket capped by extracellular loops stabilized by disulfide bonds, which influences ligand access. researchgate.net

Ligand-based approaches, on the other hand, rely on information about known active ligands to predict the activity of new compounds based on their chemical similarities. frontiersin.orgpitt.edu This can involve analyzing the shape and chemical properties of known TP antagonists to identify common features that are important for binding and activity. frontiersin.orgacs.org

Computational modeling, including molecular mechanics and molecular orbital methods, has been used to perform conformational analyses of TXA2, agonists like U-46619, and antagonists such as sulotroban. acs.orgnih.gov By superimposing the stable conformers of antagonists onto putative active conformations of TXA2 or agonists, researchers can elucidate the molecular structural requirements for potent TP receptor antagonism. acs.orgnih.gov This approach has been instrumental in the design of potent TP antagonists. acs.org

The integration of these computational techniques with experimental validation is essential. Computational predictions, such as docking scores and predicted binding poses, guide the selection of compounds for in vitro and in vivo testing. frontiersin.org Experimental assays, such as binding studies and functional assays measuring platelet aggregation or vasoconstriction, then confirm the activity and potency of the designed compounds. researchgate.netnih.gov This iterative process of computational design and experimental validation allows for the refinement of lead compounds to improve their activity, selectivity, and pharmacokinetic properties. pitt.eduresearchgate.net

Computational approaches are also valuable for predicting the potential toxicity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of candidate compounds, further streamlining the drug discovery process. pitt.eduresearchgate.net

Collaborative Research and International Initiatives in TP Antagonist Field

Research into TP antagonists and the broader field of thromboxane signaling has involved significant collaborative efforts and international initiatives. These collaborations span various aspects of research, from fundamental molecular studies to preclinical and clinical investigations.

Collaborative research is evident in studies investigating the role of thromboxane A2 in various physiological and pathophysiological processes. For instance, collaborations have explored the link between thromboxane A2 production and platelet aggregation in conditions like diabetes. sc.edu Such studies often involve researchers from different disciplines, including diabetologists and pharmacologists, working together to understand complex biological mechanisms. sc.edu

International collaborations are also crucial in conducting larger-scale clinical trials to evaluate the efficacy and safety of TP antagonists. While this compound's clinical development status is not extensively detailed in the provided search results, other TP antagonists like terutroban (B1683094) have been evaluated in international, double-blind, randomized controlled studies involving multiple research centers and investigators from different countries. nih.gov These large-scale trials are essential for generating robust clinical data on the potential therapeutic benefits of TP antagonists in conditions like peripheral arterial disease. nih.gov

Furthermore, research in the TP antagonist field benefits from international scientific meetings and collaborations facilitated by organizations and consortia. These platforms allow researchers from around the world to share findings, discuss challenges, and identify future research directions. Initiatives like the European Collaboration on Low-dose Aspirin in Polycythemia vera (ECLAP) trial, while focused on aspirin, highlight the importance of international collaboration in evaluating antithrombotic strategies, which are relevant to the broader context of thromboxane modulation. frontiersin.org

The publication of research findings in international journals and databases like PubChem and ChEMBL also represents a form of collaborative effort, making data and discoveries accessible to the global scientific community. nih.govuni.luzhanggroup.orgnih.govebi.ac.uk This open access to information facilitates further research and development in the field of TP antagonists.

Q & A

Q. Basic

  • In vitro : VSMC cultures for assessing calcium flux and receptor activity .
  • In vivo : Murine models with humanized livers to evaluate antiviral effects (e.g., reduced hepatitis C viral RNA at 10–100 μM concentrations) .

How does endothelial cell presence influence this compound's vascular effects, and how are these discrepancies resolved?

Advanced
this compound’s EC50 values vary depending on endothelial presence and the contracting agent (e.g., PGF2α vs. noradrenaline). Key findings:

  • With endothelium : EC50 = 7.51 ± 0.12 (-log M) for PGF2α-induced contractions .
  • Without endothelium : EC50 = 7.98 ± 0.15 (-log M), suggesting endothelial-derived factors modulate efficacy .
    Methodological resolution : Compare responses across multiple contraction agents and validate endothelial integrity via nitric oxide synthase inhibition .

How does this compound interact with other TXA2 pathway inhibitors (e.g., K&F 106203) in combinatorial studies?

Q. Advanced

  • Synergistic effects : Co-administration with K&F 106203 reduces cell viability by 50% (vs. 25% with triple-drug combinations) in platelet activation models .
  • Experimental design : Use dose-response matrices and isobolographic analysis to quantify synergy/antagonism .

What concentration ranges of this compound are biologically relevant in antiviral studies?

Q. Basic

  • 1–100 μM : Reduces extracellular hepatitis C RNA by 2–4 fold without affecting cell viability .
  • Optimization : Titrate concentrations using RNA quantification (qRT-PCR) and cytotoxicity assays (e.g., MTT) .

How can researchers optimize protocols for studying this compound's vascular effects?

Q. Advanced

  • Control for endothelial variability : Pre-treat arteries with mechanical abrasion or pharmacological inhibitors (e.g., L-NAME) .
  • Standardize contraction agents : Use PGF2α (1 μM) or noradrenaline (0.25 μM) to ensure consistent pre-contraction levels .

What methodologies quantify this compound's effect on intracellular calcium in VSMCs?

Q. Basic

  • Fluorescent dyes : Fura-2 AM ratiometric imaging to measure real-time calcium flux .
  • Patch-clamp electrophysiology : Assess calcium channel activity post-TXA2 receptor blockade .

How is this compound's protective role in reperfusion injury evaluated?

Q. Basic

  • Ischemia-reperfusion models : Measure infarct size reduction in cardiac tissue via TTC staining after this compound administration .
  • Biomarkers : Quantify serum TXB2 (TXA2 metabolite) to confirm receptor blockade .

How should researchers address conflicting data on this compound's efficacy across studies?

Q. Advanced

  • Statistical reconciliation : Apply meta-analysis to pooled datasets, adjusting for variables like endothelial status or agonist type .
  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .

What experimental design principles ensure robustness in this compound studies?

Q. Advanced

  • Randomized block designs : Minimize bias in animal or tissue studies .
  • Blinding : Use coded drug aliquots during data collection and analysis .
  • Power analysis : Determine sample sizes using preliminary data to achieve ≥80% statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daltroban
Reactant of Route 2
Reactant of Route 2
Daltroban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.